molecular formula C20H16ClF3N4O4 B2373465 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione CAS No. 303150-02-9

2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2373465
CAS No.: 303150-02-9
M. Wt: 468.82
InChI Key: YITCNCIDDSZFMR-UHFFFAOYSA-N
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Description

The compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione is a complex organic molecule with significant implications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione generally involves multiple steps, starting from readily available precursors. A common synthetic route might involve:

  • Formation of the Isoindole Core: : The isoindole-1,3(2H)-dione core can be synthesized through the reaction of phthalic anhydride with primary amines under acidic conditions.

  • Chloro- and Trifluoromethyl Pyridine Derivative: : The chlorination and trifluoromethylation of a pyridine derivative require specific conditions, often involving the use of chlorinating agents like thionyl chloride and trifluoromethylating agents such as trifluoromethyl iodide.

  • Piperazine Coupling: : The final step involves the coupling of the prepared pyridine derivative with a piperazine intermediate, facilitated by the presence of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide).

Industrial Production Methods

In industrial settings, the synthesis of this compound may be optimized for scale and yield. This optimization can include continuous flow synthesis techniques to enhance reaction control and efficiency, as well as the use of high-throughput screening to identify the most effective catalytic and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the piperazine ring, where hydroxylation can introduce hydroxyl groups.

  • Reduction: : Reduction reactions can affect the nitro groups if present in any precursor, leading to amine functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution Reagents: : Sodium azide, thiolates.

Major Products Formed

The major products depend on the specific reactions undertaken:

  • Hydroxylated derivatives: from oxidation.

  • Aminated derivatives: from reduction.

  • Substituted pyridine derivatives: from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and the development of new synthetic methodologies. It serves as a model compound for studying halogen interactions and piperazine chemistry.

Biology

In biological research, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group often enhances the biological activity of organic molecules.

Medicine

The compound and its analogs are investigated for their potential as pharmaceutical agents. Specifically, the unique structural motifs may interact with biological targets, making them candidates for drug development.

Industry

In industrial applications, this compound can serve as an intermediate in the synthesis of more complex molecules used in agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione involves multiple molecular targets and pathways:

  • Molecular Targets: : The compound interacts with specific enzymes and receptors, potentially inhibiting or modulating their activity.

  • Pathways: : The exact pathways depend on the biological context but may include inhibition of DNA synthesis or disruption of cell membrane integrity.

Comparison with Similar Compounds

Unique Features

The uniqueness of this compound lies in the combination of a piperazine ring, a pyridine ring with trifluoromethyl and chlorine substituents, and an isoindole core. This combination imparts unique reactivity and potential biological activity.

Similar Compounds

  • 2-(2-{4-[3-chloro-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione: : Similar but lacks the trifluoromethyl group.

  • 2-(2-{4-[2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione: : Lacks both chlorine and trifluoromethyl groups.

  • 2-(2-{4-[2,3-dichloro-5-(trifluoromethyl)pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione: : Contains additional chlorine substituents on the pyridine ring.

This detailed exploration highlights the significance and versatility of the compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione in various scientific and industrial domains.

Properties

IUPAC Name

2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O4/c21-15-9-12(20(22,23)24)10-25-17(15)27-7-5-26(6-8-27)16(29)11-32-28-18(30)13-3-1-2-4-14(13)19(28)31/h1-4,9-10H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITCNCIDDSZFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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